molecular formula C17H18O7 B5703857 methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate

methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B5703857
M. Wt: 334.3 g/mol
InChI Key: JATXRAYRONRYLM-UHFFFAOYSA-N
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Description

Methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound with the molecular formula C16H16O8. It is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate typically involves the esterification of the corresponding chromen-2-one derivative. One common method involves the reaction of 4,7-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxochromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O7/c1-9-5-12(23-8-15(19)22-4)16-10(2)11(7-14(18)21-3)17(20)24-13(16)6-9/h5-6H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATXRAYRONRYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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